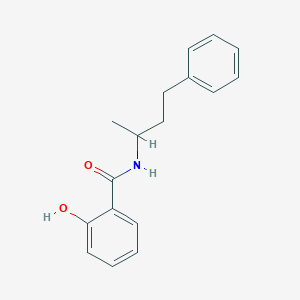
3-fluoro-N-(2-fluorophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-(2-fluorophenyl)benzenesulfonamide, also known as FSBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FSBA is a sulfonamide derivative that contains two fluorine atoms in its structure, making it highly reactive and effective in various applications.
作用機序
3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling occurs through the formation of a covalent bond between the sulfonamide group of 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide and the primary amine group of the target protein. This reaction is highly specific, as the sulfonamide group only reacts with primary amines and not other functional groups in proteins. The labeling process is irreversible, allowing for the long-term tracking of labeled proteins in cells and tissues.
Biochemical and Physiological Effects
3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling has been shown to have minimal effects on the biochemical and physiological properties of labeled proteins. The labeling process does not affect protein function or stability, allowing for the accurate measurement of protein interactions and kinetics. Additionally, 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling has been shown to be non-toxic to cells, making it a safe and effective labeling technique.
実験室実験の利点と制限
3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling offers several advantages over other labeling techniques. It is highly specific, allowing for the selective labeling of specific amino acid residues. The labeling process is irreversible, allowing for long-term tracking of labeled proteins. Additionally, 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling does not affect protein function or stability, making it suitable for studying protein interactions and kinetics. However, 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling also has limitations, including the requirement for primary amines in proteins and the potential for off-target labeling.
将来の方向性
3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling has shown great potential in scientific research, and future directions for its use include the development of new labeling techniques and the application of 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling in various fields, including drug discovery, proteomics, and cell biology. Additionally, the development of new 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide derivatives with improved properties could expand the range of applications for this labeling technique.
合成法
The synthesis of 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide involves the reaction of 2-fluorobenzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction mixture is then heated to form 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide, which can be further purified through recrystallization. This method has been optimized to provide high yields of pure 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide, making it suitable for large-scale production.
科学的研究の応用
3-fluoro-N-(2-fluorophenyl)benzenesulfonamide has been widely used in scientific research due to its ability to label proteins and peptides with high specificity. 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide reacts with primary amines in proteins to form stable sulfonamide bonds, allowing for the selective labeling of specific amino acid residues. This labeling technique has been used in various applications, including protein structure determination, protein-protein interaction studies, and enzyme kinetics analysis.
特性
製品名 |
3-fluoro-N-(2-fluorophenyl)benzenesulfonamide |
|---|---|
分子式 |
C12H9F2NO2S |
分子量 |
269.27 g/mol |
IUPAC名 |
3-fluoro-N-(2-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9F2NO2S/c13-9-4-3-5-10(8-9)18(16,17)15-12-7-2-1-6-11(12)14/h1-8,15H |
InChIキー |
ZGYVCSSOXMPPRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)F |
正規SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine](/img/structure/B270609.png)
![2,4,5-trimethoxy-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B270610.png)
![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)
![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B270612.png)
![N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B270615.png)

![N-{4-amino-6-[1-(ethylsulfanyl)ethyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine](/img/structure/B270617.png)



![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)
![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)
